N-(1H-indol-5-yl)pivalamide
Description
N-(1H-Indol-5-yl)pivalamide is an indole derivative featuring a pivalamide (2,2-dimethylpropanamide) group attached to the 5-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their structural resemblance to endogenous neurotransmitters (e.g., serotonin) and their prevalence in bioactive molecules. The pivalamide moiety enhances metabolic stability by resisting hydrolysis, a property leveraged in drug design to improve pharmacokinetics .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3,(H,15,16) |
InChI Key |
XDZZOMUTAODQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Attributes :
- Indole Core : A bicyclic aromatic system with a pyrrole ring, enabling π-π stacking and hydrogen bonding.
Indole-Based Analogs
(a) N-(2-(1H-Indol-3-yl)ethyl)pivalamide
- Structure : Pivalamide linked via an ethyl group to the indole 3-position.
- Molecular weight: 259.32 g/mol .
- Activity : Indole-3-yl derivatives are often explored for neuropharmacological applications due to structural similarity to tryptamine derivatives.
(b) A6 (N-(4-Sulfamoylphenyl)-1H-indole-5-carboxamide)
- Structure : Indole-5-carboxamide with a sulfonamide group.
- Properties : Sulfonamide enhances hydrogen-bonding capacity, improving target affinity. Demonstrates antitumor activity in breast cancer models and synergizes with doxorubicin (DOX) .
- Key Difference : Replacing sulfonamide with pivalamide may reduce solubility but increase metabolic stability.
Pyridine-Based Pivalamides
Pyridine derivatives with pivalamide groups (–10 ) highlight the impact of heterocycle substitution:
Key Comparisons :
- Electronic Effects : Pyridine’s nitrogen vs. indole’s pyrrole ring alters electron density, affecting reactivity and binding.
- Substituent Diversity : Halogenated pyridine-pivalamides (e.g., iodine, chlorine) are tailored for cross-coupling reactions, whereas indole derivatives may prioritize bioactivity .
Other Amide Derivatives
- Benzamides (e.g., N-[2-(1H-Indol-3-yl)ethyl]-benzamide) : Smaller amide groups increase solubility but reduce steric protection, making them more prone to hydrolysis .
- Formamides (e.g., N-(3-Pyridinylmethyl)-1H-indole-5-methanamine) : Flexible linkers may enhance binding kinetics but reduce target specificity .
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